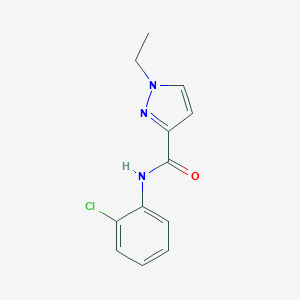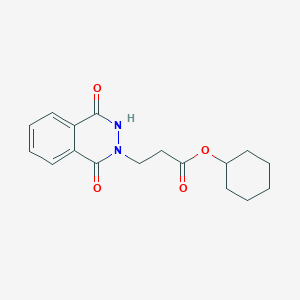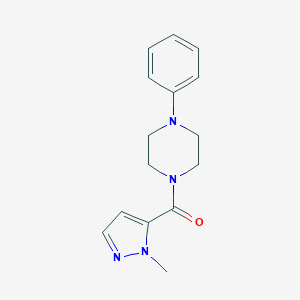
N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide, also known as CPP or CPP-ACP, is a chemical compound that has been widely used in scientific research. This compound is a derivative of pyrazole and has been found to have numerous potential applications in various fields such as medicine, pharmacy, and agriculture.
Mécanisme D'action
The mechanism of action of N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide is not yet fully understood. However, it is believed that this compound acts by forming complexes with various molecules such as calcium, phosphate, and proteins. These complexes can then interact with biological systems and modulate their functions.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In dental applications, this compound has been shown to promote remineralization of tooth enamel and prevent the demineralization of teeth. In osteoporosis treatment, this compound has been found to increase bone mineral density and reduce the risk of fractures. In anticancer studies, this compound has been found to induce apoptosis and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also relatively inexpensive, making it an attractive option for researchers. However, this compound has some limitations in lab experiments. It has low solubility in water, which can limit its use in aqueous environments. This compound can also form complexes with other molecules in biological systems, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide research. In medicine, further studies are needed to determine the efficacy and safety of this compound as an anticancer agent. In pharmacy, this compound can be further studied for its potential use in the development of drug delivery systems for poorly soluble drugs. In agriculture, this compound can be studied for its potential use in controlling insect pests and enhancing crop growth. Overall, this compound has shown great potential for various applications, and further research is needed to fully explore its potential.
Méthodes De Synthèse
N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide can be synthesized by reacting 2-chlorobenzoyl chloride with ethyl hydrazine and then cyclizing the resulting product with acetic anhydride. This reaction results in the formation of this compound as a white crystalline solid. The purity of the compound can be enhanced by recrystallization from ethanol.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide has been widely used in scientific research due to its potential applications in various fields. In medicine, this compound has been found to have antimicrobial properties and has been used in the development of toothpaste and mouthwash formulations for the prevention and treatment of dental caries. This compound has also been studied for its potential use as an anticancer agent and has shown promising results in preclinical studies.
In pharmacy, this compound has been used in the development of drug delivery systems due to its ability to form complexes with drugs and enhance their solubility and bioavailability. This compound has also been studied for its potential use in the treatment of osteoporosis and has been found to have bone-strengthening properties.
In agriculture, this compound has been used as a plant growth regulator and has been found to enhance the growth and yield of crops. This compound has also been studied for its potential use as a natural insecticide and has shown promising results in controlling insect pests.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-1-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-2-16-8-7-11(15-16)12(17)14-10-6-4-3-5-9(10)13/h3-8H,2H2,1H3,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSJEDNCUDARPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-Phenylphenoxy)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B361169.png)
![3-allyl-6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B361170.png)
![ethyl [(8,8-dimethyl-4-oxo-3-phenyl-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B361179.png)
![3-Ethoxy-N-(4-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide](/img/structure/B361182.png)
![1-(4-Methoxyphenyl)-3-[(pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione](/img/structure/B361189.png)

![ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B361204.png)
![3-allyl-2-(ethylsulfanyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B361211.png)
![N-[4-(3,3-diphenylpropylsulfamoyl)phenyl]acetamide](/img/structure/B361217.png)
![isobutyl 3-[(4-acetylanilino)carbonyl]-1H-pyrazole-1-carboxylate](/img/structure/B361225.png)
![Ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B361234.png)
![6-Amino-3-propyl-4-[4-(trifluoromethoxy)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B361249.png)